molecular formula C8H8N2O B12883556 2-Formyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile

2-Formyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B12883556
M. Wt: 148.16 g/mol
InChI Key: HDEIPRYXYOVSDO-UHFFFAOYSA-N
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Description

2-Formyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound with the molecular formula C8H8N2O It is a derivative of pyrrole, characterized by the presence of formyl, dimethyl, and carbonitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves the reaction of appropriate pyrrole derivatives with formylating agents under controlled conditions. One common method includes the use of Vilsmeier-Haack reaction, where a formyl group is introduced into the pyrrole ring using a combination of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)

Major Products Formed

    Oxidation: 2-Formyl-4,5-dimethyl-1H-pyrrole-3-carboxylic acid

    Reduction: 2-Formyl-4,5-dimethyl-1H-pyrrole-3-amine

    Substitution: Various substituted pyrrole derivatives depending on the substituent introduced

Mechanism of Action

The mechanism of action of 2-Formyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The formyl and carbonitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Formyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both formyl and carbonitrile groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

2-formyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C8H8N2O/c1-5-6(2)10-8(4-11)7(5)3-9/h4,10H,1-2H3

InChI Key

HDEIPRYXYOVSDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C#N)C=O)C

Origin of Product

United States

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